(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane
Overview
Description
“(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane” is a molecule that contains a total of 36 bonds. There are 16 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), and 2 Pyrrolidines .
Molecular Structure Analysis
The molecule contains a total of 36 bonds. There are 16 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), and 2 Pyrrolidines .Scientific Research Applications
Anticancer Potential
Norcantharidin, a structurally related compound to (1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane, has shown promising anticancer activities. Structural modifications, such as those seen in the bicyclic heptane derivatives, can enhance anticancer effects. Studies have identified that these analogues, through structural alteration, can provide significant anticancer activities by inhibiting various protein phosphatases and thus have potential for further anticancer compound development (Deng & Tang, 2011).
Drug Discovery and Structural Analysis
The bicyclic structure of this compound has been a subject of interest in drug research due to its unique molecular shape and the sterically fixed position of its substituents. Such compounds are not only used medicinally but also serve as test molecules for studying structure-activity relationships, highlighting their importance in drug discovery and development processes (Buchbauer & Pauzenberger, 1991; Buchbauer, Esterer, & Cermak, 1999).
Metabolic Imaging in Prostate Carcinoma
Related compounds with bicyclic structures, such as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, have been used in metabolic imaging techniques like PET/CT to diagnose recurrent prostate carcinoma. The unique structure and metabolic activity of these compounds allow for non-invasive imaging techniques, providing significant insights into the diagnosis and management of prostate carcinoma (Ren, Yuan, Wen, & Yang, 2016).
Catalytic Oxidation Studies
The structural features of compounds like this compound have been explored in studies related to the catalytic oxidation of cyclohexene. The ability to control oxidation reactions and afford targeted products makes these compounds valuable in both academic and industrial applications, contributing to advancements in chemical synthesis and catalysis (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-1-azabicyclo[2.2.1]heptan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZTZRCJEKIRON-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2CCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN2CC[C@H]1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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